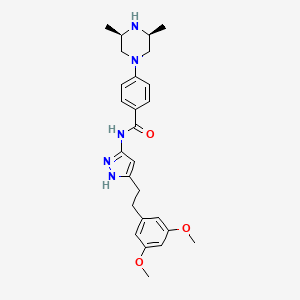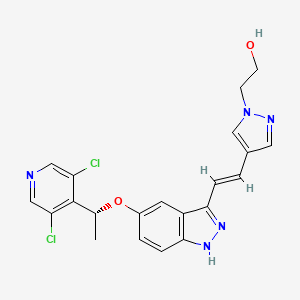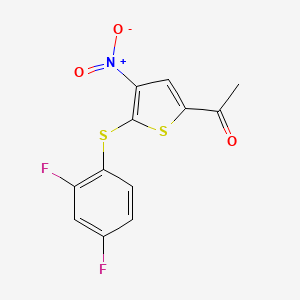
P22077
Vue d'ensemble
Description
P 22077 est un composé chimique connu pour son rôle d'inhibiteur de la protéase spécifique de l'ubiquitine 7 (USP7) et de la protéase spécifique de l'ubiquitine 47 (USP47). Il a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la neurobiologie .
Applications De Recherche Scientifique
P 22077 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function of deubiquitinating enzymes.
Biology: It helps in understanding the role of ubiquitination in cellular processes.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit USP7 and USP47, which are involved in the regulation of tumor suppressor proteins
Industry: It is used in the development of new drugs and therapeutic agents
Méthodes De Préparation
La synthèse de P 22077 implique plusieurs étapes, commençant par la préparation de la structure de baseLa production industrielle de P 22077 nécessite un contrôle précis des conditions de réaction pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
P 22077 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
P 22077 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme un composé outil pour étudier la fonction des enzymes de déubiquitination.
Biologie : Il aide à comprendre le rôle de l'ubiquitination dans les processus cellulaires.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber USP7 et USP47, qui sont impliquées dans la régulation des protéines suppresseurs de tumeurs
Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques
Mécanisme d'action
P 22077 exerce ses effets en inhibant l'activité de la protéase spécifique de l'ubiquitine 7 et de la protéase spécifique de l'ubiquitine 47En inhibant ces enzymes, P 22077 empêche la déubiquitination des protéines régulatrices clés, conduisant à l'accumulation de protéines ubiquitinées et à l'activation des voies de signalisation en aval .
Mécanisme D'action
P 22077 exerts its effects by inhibiting the activity of ubiquitin-specific protease 7 and ubiquitin-specific protease 47By inhibiting these enzymes, P 22077 prevents the deubiquitination of key regulatory proteins, leading to the accumulation of ubiquitinated proteins and the activation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
P 22077 est unique dans sa capacité à inhiber sélectivement à la fois la protéase spécifique de l'ubiquitine 7 et la protéase spécifique de l'ubiquitine 47. Des composés similaires comprennent :
P5091 : Un autre inhibiteur de la protéase spécifique de l'ubiquitine 7, mais avec une sélectivité et une puissance différentes.
HBX19818 : Un composé qui inhibe les enzymes de déubiquitination mais avec une gamme plus large de cibles
P 22077 se distingue par sa haute sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAMGGNACJHXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677376 | |
| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247819-59-5 | |
| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: P22077 is a selective inhibitor of ubiquitin-specific protease 7 (USP7). [] It binds to the catalytic domain of USP7, preventing the enzyme from removing ubiquitin tags from its target proteins. This inhibition leads to the degradation of various USP7 substrates, including:
- Tumor necrosis factor receptor-associated factor 6 (TRAF6): Degradation of TRAF6 results in the suppression of NF-κB and MAPK signaling pathways, ultimately attenuating the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. []
- MDM2: Destabilizing MDM2 prevents p53 degradation, thereby activating the p53-dependent apoptotic pathway. [, ]
- Tip60: Degradation of Tip60, a p53 acetyltransferase, can also contribute to apoptosis induction. []
- SOX2: Degradation of SOX2, a stem cell transcription factor, impairs the self-renewal and tumorigenic potential of glioma stem cells. []
- SOCS1: Inhibiting USP7 leads to decreased SOCS1 protein stability, enhancing type-I interferon antiviral activity. []
ANone: The provided research does not specifically address the material compatibility and stability of this compound under diverse conditions. Further investigation is required to determine its compatibility with various solvents, excipients, and storage conditions.
ANone: this compound itself does not possess catalytic properties. It functions by inhibiting the catalytic activity of USP7, which is a deubiquitinase enzyme.
ANone: While the research excerpts highlight the biological activity of this compound, they do not delve into specific SAR studies. Determining the impact of structural modifications on this compound's activity, potency, and selectivity would require systematic chemical synthesis and biological evaluation of various analogs.
ANone: The research excerpts primarily focus on the biological activity of this compound and do not provide information on its SHE compliance, risk management, or responsible handling practices. These aspects are crucial for any potential therapeutic agent and would necessitate further investigation.
ANone: While the research highlights the in vitro and in vivo efficacy of this compound in various models, specific details regarding its ADME profile, such as absorption rate, bioavailability, metabolic pathways, and excretion routes, are not provided in the excerpts.
ANone: Numerous studies have investigated the efficacy of this compound in various in vitro and in vivo models:
- In vitro: this compound demonstrated anti-proliferative and pro-apoptotic effects against various cancer cell lines, including melanoma [], cervical cancer [], esophageal squamous cell carcinoma [], and neuroblastoma. [] It also inhibited colony formation and induced megakaryocytic differentiation in MDS cells. []
- In vivo: this compound exhibited anti-tumor activity in xenograft models of melanoma [] and cervical cancer. [] It attenuated LPS-induced inflammatory responses and lung injury in mice. [] Additionally, this compound reduced cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice. []
ANone: The provided research snippets primarily focus on the therapeutic potential of this compound. Comprehensive toxicological studies evaluating its safety profile, potential adverse effects, and long-term consequences are essential for any drug candidate but are not detailed in these excerpts.
A: One study mentioned the use of nanoformulated this compound, which showed increased potency in killing C6 cells compared to the non-formulated drug. [] This suggests that nanoformulation might be a promising strategy for improving its delivery and efficacy.
ANone: Unfortunately, the provided research excerpts do not offer information regarding these specific aspects of this compound. Further research and investigation are necessary to address these important considerations.
ANone: The discovery of USP7 as a deubiquitinase and its involvement in regulating various cellular processes, including cell cycle control, DNA repair, and protein degradation, marked a significant milestone. The development of selective small-molecule inhibitors like this compound has further advanced the field by providing valuable tools to probe the biological functions of USP7 and explore its therapeutic potential.
A: Research on this compound and USP7 holds promise for cross-disciplinary applications. Given USP7's involvement in various cellular processes, its inhibition could have implications beyond cancer treatment. For example, the role of USP7 in regulating inflammatory responses [] suggests potential applications in inflammatory diseases. Additionally, understanding the impact of USP7 inhibition on viral infections [] could open avenues for developing novel antiviral strategies. Collaborations between cancer biologists, immunologists, and virologists could accelerate the exploration of these diverse applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


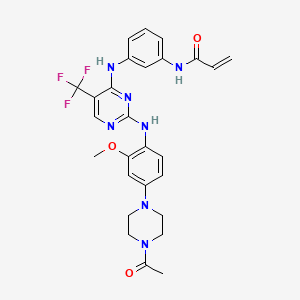
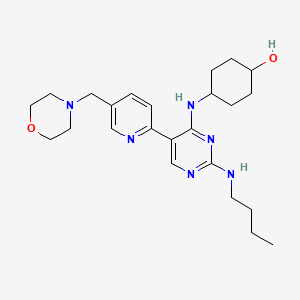
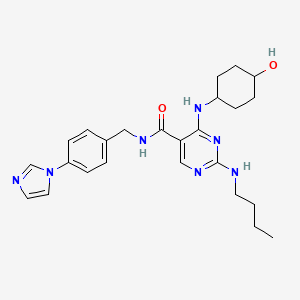

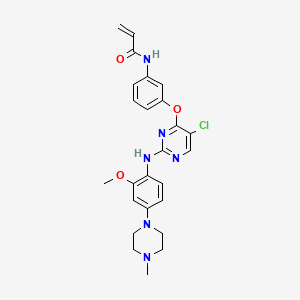
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)


![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
